N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9(17)14-13-11-7-18-8-12(11)15-16(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUUFQSVGSWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthioamide with hydrazine derivatives under reflux conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide features a thieno[3,4-c]pyrazole core linked to an acetamide group. Its molecular formula is , with a molecular weight of 270.35 g/mol. The compound is characterized by its stability under various conditions and solubility in organic solvents, making it suitable for diverse applications.
Anticancer Activity
One of the most promising applications of this compound is in the field of cancer research. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-231. The following table summarizes the anticancer activity observed in different studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.29 |
| Compound B | MDA-MB-231 | 0.36 |
| This compound | A549 | 0.48 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory properties. The thienopyrazole structure is known to modulate enzyme activities involved in inflammatory pathways. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic conditions.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For example, studies have shown that thienopyrazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition could lead to potential therapeutic applications in pain management and inflammation control.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Electronic Materials
The unique electronic properties of thienopyrazole-containing compounds have led to investigations into their use as electronic materials. This compound could be explored for applications in organic electronics or as semiconductors due to its favorable charge transport properties.
Case Studies and Research Findings
Numerous case studies have been published highlighting the efficacy of this compound:
- Anticancer Efficacy : A study published in ACS Omega demonstrated the compound's ability to inhibit growth in several cancer cell lines with a focus on mechanisms of action related to apoptosis induction (PubMed ID: 10.1021/acsomega.3c01462) .
- Inflammation Modulation : Research featured in Der Pharma Chemica explored the anti-inflammatory effects of thienopyrazole derivatives and their potential therapeutic implications .
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
- Molecular Formula : C₁₄H₁₃N₃OS
- Molecular Weight : 271.34 g/mol (calculated from formula; discrepancies in may reflect derivatives)
- CAS Registry Number : 1226458-58-7 (for the derivative BF23112 in )
- Structural Features: The core consists of a thieno[3,4-c]pyrazole scaffold fused with a phenyl group at position 2 and an acetamide substituent at position 2.
Applications: Thienopyrazole-acetamide hybrids are explored for medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., ligands for metal coordination) due to their structural versatility .
Comparison with Structurally Similar Compounds
Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Key Data :
Structural Differences :
- Core Heterocycle: The thiazole ring in this analog contrasts with the thienopyrazole scaffold in the title compound. Thiazoles are six-membered aromatic systems with one sulfur and one nitrogen atom, while thienopyrazoles fuse thiophene and pyrazole rings, enhancing rigidity and planar surface area.
- Substituent Effects : The dichlorophenyl group increases hydrophobicity and steric bulk compared to the phenyl group in the title compound.
Hydrogen Bonding and Crystal Packing :
- The analog forms inversion dimers via N–H···N hydrogen bonds in an R₂²(8) motif, stabilizing the crystal lattice .
- The title compound’s thienopyrazole core may exhibit different hydrogen-bonding patterns due to the pyrazole N–H donor and acetamide carbonyl acceptor. Graph set analysis () would predict motifs like C(4) or R₂²(8) depending on packing.
Functional Analog: BF23116 ()
Key Data :
- Molecular Formula : C₁₃H₁₁F₃N₄O₃S₂
- Molecular Weight : 392.38 g/mol
- Substituents : Trifluoromethoxyphenyl and 1,3,4-thiadiazole-acetamide groups.
Comparison :
- Electron-Withdrawing Groups : The CF₃O– group in BF23116 increases electronegativity and metabolic stability compared to the title compound’s phenyl group.
- Heterocyclic Diversity: The 1,3,4-thiadiazole ring offers distinct coordination sites (sulfur and nitrogen) versus the thienopyrazole’s sulfur and pyrazole nitrogens.
General Trends in Acetamide Derivatives
Hydrogen Bonding and Solubility :
- Acetamides with aromatic heterocycles (e.g., thiazole, thienopyrazole) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility due to hydrophobic cores.
- Hydrogen-bonding motifs (e.g., R₂²(8)) correlate with melting points: The title compound’s derivative BF23112 has a higher molecular weight (392.43 g/mol) and likely higher melting point than the dichlorophenyl-thiazole analog (459–461 K) .
Coordination Chemistry :
Data Table: Structural and Functional Comparison
Biological Activity
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core linked to an acetamide group. This unique structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
This compound interacts with multiple molecular targets within cells. The thieno[3,4-c]pyrazole moiety is known for modulating enzyme activities and receptor interactions. It has been shown to exhibit antioxidant properties , potentially protecting cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation . Additionally, the compound may influence signaling pathways related to inflammation and cancer progression.
Antioxidant Properties
Research indicates that thieno[3,4-c]pyrazole derivatives can function as antioxidants. In a study involving Nile fish exposed to 4-nonylphenol, compounds similar to this compound demonstrated significant protective effects on erythrocytes against oxidative damage .
Table 1: Erythrocyte Alterations in Nile Fish
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A (7a) | 12 ± 1.03 |
| Compound B (7b) | 0.6 ± 0.16 |
| Compound C (7e) | 28.3 ± 2.04 |
| Compound D (8) | 29.1 ± 3.05 |
This table illustrates the efficacy of various compounds in reducing erythrocyte alterations caused by toxic exposure.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests a potential role in treating inflammatory diseases.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The modulation of cell signaling pathways involved in growth and survival could be a mechanism through which this compound exerts its effects .
Case Studies
- Antioxidant Activity Study : A study involving the administration of thieno[3,4-c]pyrazole derivatives to African catfish demonstrated significant reductions in oxidative stress markers compared to controls exposed to toxic substances .
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers when administered prior to an inflammatory stimulus .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide?
The synthesis typically involves multi-step reactions starting with substituted pyrazole or thieno-pyrazole precursors. Key steps include:
- Substitution reactions : Alkylation or arylation of the pyrazole core under alkaline conditions (e.g., using 2-pyridinemethanol or chloro-fluoro intermediates) .
- Condensation reactions : Reaction of intermediates (e.g., aniline derivatives) with cyanoacetic acid or chloroacetyl chloride, facilitated by condensing agents like DCC or EDC .
- Purification : Recrystallization or chromatography (e.g., silica gel column) to isolate the final product .
Q. What experimental techniques validate the molecular structure of this compound?
- Spectroscopy :
- Mass Spectrometry (LC-MS) : Verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D atomic arrangements using programs like SHELXL for refinement .
Advanced Research Questions
Q. How are hydrogen bonding patterns analyzed in the crystal lattice of this compound?
Hydrogen bonding networks are characterized using:
- Graph Set Analysis : Classifies patterns (e.g., chains, rings) based on donor-acceptor interactions .
- SHELX Refinement : Incorporates hydrogen bonding parameters (e.g., bond distances, angles) into crystallographic models .
- Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to assess bond stability .
Q. What computational approaches predict electronic properties and reactivity?
- HOMO-LUMO Analysis : Calculates frontier molecular orbitals to assess electron transfer propensity (e.g., using DFT at B3LYP/6-31G* level) .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability .
Q. How are contradictions in crystallographic data resolved during refinement?
- Twinned Data Handling : SHELXL’s TWIN/BASF commands adjust for overlapping reflections in twinned crystals .
- Disorder Modeling : Partial occupancy refinement for disordered moieties (e.g., phenyl rings) .
- Cross-Validation (R-free) : Ensures model robustness by excluding a subset of reflections from refinement .
Q. What in silico strategies predict biological activity and target interactions?
- PASS Program : Predicts potential biological activities (e.g., kinase inhibition) based on structural descriptors .
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding poses and affinity scores .
- ADMET Profiling : Estimates pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
